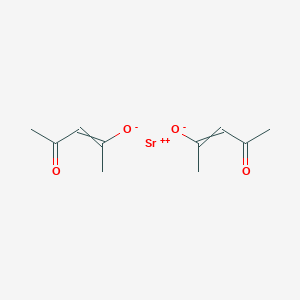
Strontium acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique properties and applications, making it a valuable substance in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strontium acetylacetonate can be synthesized through the reaction of strontium hydroxide with 2,4-pentanedione under controlled conditions. The reaction typically involves the following steps:
- Dissolution of strontium hydroxide in water to form a strontium hydroxide solution.
- Addition of 2,4-pentanedione to the strontium hydroxide solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the resulting strontium bis(2,4-pentanedionato-O,O’) hydrate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Strontium acetylacetonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium carbonate, while reduction can produce strontium metal.
Applications De Recherche Scientifique
Strontium acetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving strontium’s biological effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications, including bone health and treatment of osteoporosis.
Industry: Utilized in the production of advanced materials, ceramics, and electronic components
Mécanisme D'action
The mechanism of action of Strontium acetylacetonate involves its interaction with specific molecular targets and pathways. In biological systems, strontium ions released from the compound can interact with bone cells, promoting bone formation and inhibiting bone resorption. This dual action makes it a potential therapeutic agent for bone-related conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Strontium chloride: Another strontium compound with similar applications in medicine and industry.
Strontium carbonate: Used in the production of ceramics and glass.
Strontium nitrate: Employed in pyrotechnics and as a red colorant in fireworks.
Uniqueness
Strontium acetylacetonate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to release strontium ions in a controlled manner distinguishes it from other strontium compounds.
Propriétés
Numéro CAS |
12193-47-4 |
|---|---|
Formule moléculaire |
C10H14O4Sr |
Poids moléculaire |
285.84 g/mol |
Nom IUPAC |
strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
Clé InChI |
UMBFGWVRZIHXCK-OHSCNOFNSA-L |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
SMILES isomérique |
C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |
Key on ui other cas no. |
12193-47-4 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















